2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-methylpropanamide
Description
The compound 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-methylpropanamide features a propanamide backbone with three key substituents:
- A 4-chlorophenoxy group at the C2 position.
- Two N-bound substituents:
- A (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl group.
- A furan-2-ylmethyl group.
While direct data on its applications are unavailable, structural parallels to agrochemicals and pharmaceuticals suggest possible roles in herbicide or drug development .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-23(2,30-19-10-8-17(24)9-11-19)22(28)27(15-20-5-4-12-29-20)14-18-13-21(16-6-7-16)26(3)25-18/h4-5,8-13,16H,6-7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMODMTZTKDAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(CC1=CC=CO1)CC2=NN(C(=C2)C3CC3)C)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-methylpropanamide (CAS Number: 1795442-81-7) has garnered attention in recent years due to its potential biological activities. This article aims to synthesize existing research findings on the compound's biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 427.9 g/mol. The structure features a chlorophenoxy group, a cyclopropyl-pyrazole moiety, and a furan ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26ClN3O3 |
| Molecular Weight | 427.9 g/mol |
| CAS Number | 1795442-81-7 |
Antitumor Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor properties. The presence of the cyclopropyl-pyrazole moiety in this compound suggests potential efficacy against various cancer cell lines. In studies involving similar pyrazole derivatives, compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer models .
For example, a related study highlighted that pyrazole derivatives showed promising results against A549 human lung adenocarcinoma cells, with some derivatives achieving IC50 values lower than those of established chemotherapeutics like doxorubicin . This suggests that the compound may similarly exert cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the core structure significantly influence biological activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring enhances activity against certain cancer cell lines . The presence of both the chlorophenoxy and furan groups is hypothesized to enhance solubility and bioavailability, critical factors for therapeutic efficacy.
Case Studies and Research Findings
- Antitumor Efficacy : A study explored the efficacy of pyrazole derivatives in inhibiting tumor growth in vivo. The results indicated that modifications leading to increased lipophilicity improved tumor targeting and reduced systemic toxicity .
- Cytotoxicity Profiles : Research comparing various pyrazole derivatives found that those with substituted phenyl rings exhibited enhanced cytotoxicity against breast cancer cells, suggesting a similar trend may be observed with this compound due to its structural components .
- Mechanisms of Action : Investigations into the mechanisms revealed that compounds with similar structures often induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis of Propanamide Derivatives
The table below compares the target compound with structurally related propanamide derivatives reported in the literature:
Key Observations:
Phenoxy Groups: The 4-chlorophenoxy group in the target compound is structurally analogous to the 2-chloro-4-(trifluoromethyl)phenoxy group in acifluorfen, a known herbicide . Chlorophenoxy derivatives often act as bioactive motifs in agrochemicals. Unlike acifluorfen, the target compound lacks electron-withdrawing groups (e.g., nitro or trifluoromethyl), which may reduce herbicidal potency but improve selectivity for other applications.
Backbone Flexibility :
Implications for Further Research
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclopropyl and furan groups could elucidate their roles in bioavailability and target engagement. Comparative studies with acifluorfen may reveal whether the chlorophenoxy group confers herbicidal activity.
Physicochemical Profiling :
- Computational modeling (e.g., logP, polar surface area) is needed to predict solubility and blood-brain barrier penetration relative to analogs like Compound 5 .
Biological Screening: Prioritize assays for kinase inhibition (pyrazole moiety) or P450 interactions (cyclopropyl group), given structural parallels to known bioactive compounds .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-(4-chlorophenoxy)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-methylpropanamide?
- Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For structurally similar chlorophenyl derivatives, copolymerization techniques (e.g., using DMDAAC and CMDA monomers) have been effective in achieving high yields while minimizing side reactions . Additionally, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and scalability in multi-step syntheses by integrating continuous-flow processes with design-of-experiments (DoE) principles .
Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound’s purity and structural integrity?
- Methodological Answer :
- Spectrofluorometry : Useful for detecting trace impurities via fluorescence intensity measurements, particularly for chlorophenyl and furan derivatives, as demonstrated in studies of N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide .
- HPLC : Employ C18 reverse-phase columns with UV detection (λ = 254 nm) to resolve peaks for the parent compound and potential byproducts (e.g., unreacted cyclopropylpyrazole or furan intermediates). Mobile phases should combine acetonitrile and 0.1% trifluoroacetic acid in water .
- NMR : Use - and -NMR to confirm regiochemistry, especially for distinguishing N-methyl and cyclopropyl groups in the pyrazole ring .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Solubility : Conduct shake-flask experiments in buffered solutions (pH 3–9) with DMSO as a co-solvent. Chlorophenyl derivatives typically exhibit poor aqueous solubility but improved solubility in polar aprotic solvents like DMF or THF .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify degradation products. Pyrazole and furan moieties are prone to oxidation, necessitating inert atmosphere storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?
- Methodological Answer :
- Analog Synthesis : Replace the cyclopropyl group with other sterically hindered substituents (e.g., tert-butyl or trifluoromethyl) to assess steric effects on target binding. Similarly, modify the furan ring to thiophene or pyrrole to study electronic contributions .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinases, guided by crystallographic data of related pyrazole-carboxamide complexes .
Q. What experimental strategies can resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation) assays. For example, discrepancies in IC values may arise from differential membrane permeability or metabolic stability, which can be quantified via PAMPA or microsomal incubation .
- Orthogonal Techniques : Cross-validate findings using SPR (surface plasmon resonance) for binding affinity and transcriptomics to confirm downstream pathway activation .
Q. How can target identification be systematically approached for this compound?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based pull-down assays with a biotinylated derivative of the compound. Mass spectrometry identifies bound proteins, while competition assays with unmodified compound validate specificity .
- CRISPR Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions, highlighting pathways dependent on the compound’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
